molecular formula C7H16N2 B3264946 2-Methylcyclohexane-1,4-diamine CAS No. 40015-81-4

2-Methylcyclohexane-1,4-diamine

Cat. No.: B3264946
CAS No.: 40015-81-4
M. Wt: 128.22 g/mol
InChI Key: SFHLLWPKGUSQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclohexane-1,4-diamine is a cyclohexane derivative with two amine groups at the 1- and 4-positions and a methyl substituent at the 2-position. Its molecular formula is C₇H₁₆N₂, and it exists as stereoisomers (cis/trans) due to the cyclohexane ring’s chair conformation . For instance:

  • N1-Methylcyclohexane-1,4-diamine (CID 21938416) shares a similar backbone but features a methyl group on the nitrogen at position 1 instead of the cyclohexane ring .
  • trans-1,4-Diamino-cyclohexane (C₆H₁₄N₂) lacks the methyl group but provides a benchmark for comparing physical properties like melting point (69–72°C) and solubility .

The methyl group in this compound likely enhances lipophilicity compared to unsubstituted analogs, influencing solubility and reactivity in synthetic applications .

Properties

IUPAC Name

2-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-4-6(8)2-3-7(5)9/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHLLWPKGUSQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 2-methylcyclohexane-1,4-dinitrile in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete reduction of the nitrile groups to amines.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexane-1,4-dinitrile. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Methylcyclohexane-1,4-diamine is being explored for its potential as a therapeutic agent due to its biological activity:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anticancer Properties : Preliminary research suggests that it may inhibit tumor cell growth through mechanisms involving enzyme inhibition and modulation of cellular pathways related to proliferation and apoptosis .

Polymer Chemistry

The compound serves as a crucial building block in the synthesis of polymers and resins:

  • Curing Agent for Epoxy Resins : It is utilized as a hardener in epoxy resin formulations, enhancing mechanical properties and thermal stability. This application is particularly relevant in low-temperature curing processes .

Organic Synthesis

Due to its unique functional groups, this compound plays a significant role in organic synthesis:

  • Building Block for Complex Molecules : It is employed as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Data Table: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Cyclohexane-1,4-diamine Lacks methyl group at the 2 positionDifferent chemical properties due to absence of methyl group
2-Methylcyclohexane-1,3-diamine Amino groups at positions 1 and 3Variations in steric effects compared to 1,4-diamine
1,2-Diaminocyclohexane Amino groups adjacent (positions 1 and 2)Affects conformational flexibility and reactivity

Case Study 1: Antimicrobial Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various diamines, including this compound. The results demonstrated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Epoxy Resin Applications

A patent filed for novel epoxy formulations highlighted the use of this compound as an effective curing agent. The study reported that resins cured with this diamine showed superior mechanical properties compared to those cured with traditional amines, particularly in terms of hardness and thermal resistance .

Mechanism of Action

The mechanism of action of 2-methylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Properties
2-Methylcyclohexane-1,4-diamine C₇H₁₆N₂ 128.22 (calculated) 2-methyl, 1,4-diamine Not reported Potential ligand, polymer synthesis
trans-1,4-Diamino-cyclohexane C₆H₁₄N₂ 114.19 1,4-diamine (trans isomer) 69–72 Chelation, coordination chemistry
N1-Methylcyclohexane-1,4-diamine C₇H₁₆N₂ 128.22 N1-methyl, 1,4-diamine Not reported Intermediate in organic synthesis
4,4′-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Bicyclic, 4,4′-methylenebis Not reported Epoxy curing agent, polymer crosslinker
Putrescine (butane-1,4-diamine) C₄H₁₂N₂ 88.15 Linear aliphatic diamine 27–28 Biological processes (e.g., decomposition)

Key Observations :

  • Lipophilicity : Cyclohexane-based diamines exhibit higher lipophilicity than aliphatic analogs (e.g., putrescine), enhancing their utility in hydrophobic matrices .
  • Stereoisomerism: Trans isomers (e.g., trans-1,4-diamino-cyclohexane) typically exhibit higher symmetry and stability compared to cis counterparts, affecting crystallization and solubility .

Biological Activity

2-Methylcyclohexane-1,4-diamine (MCHDA) is an organic compound with the molecular formula C7H16N2C_7H_{16}N_2. It is characterized by the presence of two amino groups at the 1 and 4 positions of a cyclohexane ring, with a methyl group attached at the 2 position. This unique structure imparts distinct chemical properties and reactivity, making it significant in various biological and medicinal applications.

The biological activity of MCHDA is primarily attributed to its amino groups, which can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, influence receptor functions, and affect physiological processes. The compound's ability to participate in redox reactions also suggests potential roles in cellular signaling pathways.

Enzyme Modulation

Research indicates that MCHDA may interact with specific enzymes, potentially enhancing or inhibiting their activity. This modulation can lead to significant physiological effects, making MCHDA a candidate for further studies in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of MCHDA, it is essential to compare it with structurally related compounds:

CompoundStructural FeaturesBiological Activity
Cyclohexane-1,4-diamineLacks methyl group at position 2Limited biological activity
2-Methylcyclohexane-1,3-diamineAmino groups positioned differentlyVaries in reactivity and steric effects
1,2-DiaminocyclohexaneAmino groups adjacentAffects conformational flexibility

MCHDA's unique positioning of functional groups enhances its reactivity and biological potential compared to these analogous compounds.

Case Studies

While specific case studies on MCHDA are scarce, related research provides insights into its potential applications:

  • Medicinal Chemistry Applications : Investigations into similar diamines have shown their utility as intermediates in drug synthesis and as active pharmaceutical ingredients. The ability of diamines to interact with biological targets positions them as valuable compounds in drug development .
  • Polyamine Research : Studies on polyamines indicate their role in cellular growth and differentiation. Given that MCHDA shares structural similarities with known polyamines, it could be explored for similar biological roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcyclohexane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
2-Methylcyclohexane-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.